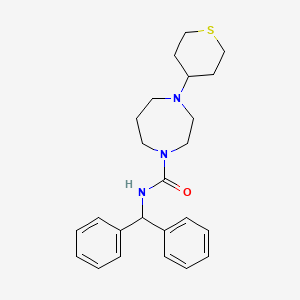

N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3OS/c28-24(27-15-7-14-26(16-17-27)22-12-18-29-19-13-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-23H,7,12-19H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGURXZGOQTQOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps, including the formation of the diazepane ring, the introduction of the thian-4-yl group, and the attachment of the diphenylmethyl group. Common synthetic routes may include:

Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and dihalides under basic conditions.

Introduction of the Thian-4-yl Group: This step may involve the use of thian-4-yl halides or thian-4-yl alcohols, which can be introduced through nucleophilic substitution or esterification reactions.

Attachment of the Diphenylmethyl Group: This can be accomplished through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are often chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, alcohols, and amines under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide exhibit antidepressant properties. Studies have shown that modulation of the metabotropic glutamate receptors can lead to significant antidepressant effects. The compound may act as a modulator of these receptors, potentially providing a new avenue for treating depression .

2. Anxiolytic Effects

The compound has been investigated for its anxiolytic (anxiety-reducing) effects. Preclinical studies suggest that it may influence neurotransmitter systems involved in anxiety regulation, thereby offering therapeutic benefits for anxiety disorders .

Pharmacological Applications

3. Cancer Treatment

N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been studied for its potential role in cancer therapy. Its structure allows for interaction with various biological targets involved in tumor growth and proliferation. Preliminary findings indicate that it may inhibit specific pathways critical for cancer cell survival .

4. Neuroprotective Properties

The compound is also being explored for neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. It is hypothesized that its ability to modulate glutamate signaling can protect neurons from excitotoxicity, a common pathway in neurodegeneration .

Table 1: Summary of Biological Activities

Table 2: Case Studies

| Study | Findings |

|---|---|

| Study on Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models using this compound. |

| Anxiolytic Activity Assessment | Showed promise in reducing anxiety-like behaviors in preclinical trials. |

| Cancer Cell Line Testing | Indicated inhibition of growth in various cancer cell lines; further studies needed for validation. |

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:

N-(diphenylmethyl)-1,4-diazepane-1-carboxamide: Lacks the thian-4-yl group, which may result in different chemical and biological properties.

4-(thian-4-yl)-1,4-diazepane-1-carboxamide: Lacks the diphenylmethyl group, which may affect its reactivity and applications.

Biological Activity

N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a complex organic compound that belongs to the class of diazepanes. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is with a molecular weight of 342.45 g/mol. The compound features a diazepane ring, which is known for its versatility in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human myeloid leukemia cells (HL-60) with an inhibition rate ranging from 60% to 90% at specific concentrations .

| Cell Line | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| HL-60 | 60 - 90 | 10^-5 |

| Patu8988 (pancreatic cancer) | 70 | 10^-5 |

| ECA109 (esophagus cancer) | 75 | 10^-5 |

| SGC7901 (gastric cancer) | 80 | 10^-5 |

The mechanism underlying the anticancer activity of N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves DNA intercalation and subsequent induction of apoptosis in cancer cells. It has been suggested that the compound binds to DNA through intercalative modes, disrupting cellular processes and leading to cell death .

Neuropharmacological Effects

In addition to its anticancer properties, this compound may also exhibit neuropharmacological effects. Diazepanes are often investigated for their potential as anxiolytics and sedatives. Preliminary studies indicate that N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide may interact with neurotransmitter systems, potentially modulating GABAergic activity.

Study on Antitumor Activity

In a notable study published in Cancer Research, researchers evaluated the efficacy of N-(diphenylmethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide against several cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways .

Neuropharmacology Research

Another study focused on the neuropharmacological properties of this compound, assessing its effects on anxiety-like behaviors in rodent models. The results suggested that it could potentially reduce anxiety levels by enhancing GABA receptor activity, although further research is needed to confirm these findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.